1-(4-Bromophenyl)-5-ethylpyrazole-4-carbaldehyde
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Description
The compound “1-(4-Bromophenyl)-5-ethylpyrazole-4-carbaldehyde” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The 4-bromophenyl group indicates a phenyl ring (a derivative of benzene) with a bromine atom attached, and the term “carbaldehyde” suggests the presence of a formyl group (CHO), which is typical of aldehydes .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The 4-bromophenyl group could be introduced through a substitution reaction, and the aldehyde group could be formed through oxidation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the bromophenyl group, and the aldehyde group. The bromine atom would be expected to add significant weight to the molecule, and the polar nature of the aldehyde group could result in interesting chemical properties .Chemical Reactions Analysis
As an organic compound containing a reactive aldehyde group, “this compound” would be expected to undergo a variety of chemical reactions. These could include nucleophilic addition reactions, oxidation and reduction reactions, and various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the bromine atom and the aldehyde group could influence properties such as polarity, solubility, boiling point, and melting point .Future Directions
The study and development of new pyrazole derivatives is an active area of research, given their wide range of biological activities. Future research on “1-(4-Bromophenyl)-5-ethylpyrazole-4-carbaldehyde” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .
Properties
IUPAC Name |
1-(4-bromophenyl)-5-ethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-2-12-9(8-16)7-14-15(12)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVLJWMJIKRHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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